5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4S2/c13-10-3-4-11(19-10)20(16,17)14-9-12(18-8-7-15)5-1-2-6-12/h3-4,14-15H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDRKLPIIQADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the thiophene ring.
Sulfonation: Addition of the sulfonamide group.
Cyclopentylation: Attachment of the cyclopentyl group with a hydroxyethoxy linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods would include precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide has shown promise as a lead compound in the development of new pharmaceuticals. Its structural features suggest potential applications in:
- Anticancer Activity : Thiophene derivatives are known to exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that similar compounds can inhibit tumor growth by targeting specific cellular pathways.
- Anti-inflammatory Properties : The sulfonamide group has been associated with anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. This could make the compound a candidate for treating inflammatory diseases.
Antimicrobial Research
The compound's potential antimicrobial properties are significant, especially against multidrug-resistant pathogens. Studies have indicated that thiophene derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Case Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in treating infections caused by resistant strains.
Enzyme Inhibition
The sulfonamide moiety in this compound is known for its ability to inhibit specific enzymes, including carbonic anhydrase and proteases. This inhibition can lead to various therapeutic effects.
- Mechanism of Action : The compound may modulate biochemical pathways involved in inflammation and pain management by interacting with key enzymes. For instance, studies have shown that sulfonamides can effectively inhibit enzymes involved in the inflammatory response, providing a rationale for their use in anti-inflammatory therapies.
Mechanism of Action
The mechanism by which 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
- 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonate
Uniqueness
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide is a complex organic compound belonging to the thiophene derivative class. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 430.4 g/mol. Its structure includes a bromine atom, a thiophene ring, and a sulfonamide group, which are crucial for its biological interactions.
Research indicates that thiophene derivatives often exhibit significant biological activities through various mechanisms, including enzyme inhibition and receptor modulation. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase (CA) enzymes, which play essential roles in physiological processes such as acid-base balance and respiration.
Biological Activity
-
Antimicrobial Activity :
- Inhibition of Pathogenic Bacteria : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, analogs have shown moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from subnanomolar to micromolar levels .
- Case Study : A study on related thiophene derivatives revealed significant inhibition of Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 µM .
-
Enzyme Inhibition :
- Carbonic Anhydrase Inhibition : The compound has been investigated for its ability to inhibit different isoforms of carbonic anhydrase. Notably, it has shown effective inhibition against tumor-associated isoforms (hCA IX and XII) in the subnanomolar range . This suggests potential applications in cancer therapy.
- Cytotoxicity :
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is informative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-methylthiophene-2-carboxamide | Methyl group instead of bromine | Anticancer activity |
| N-(4-chlorophenyl)-thiophene-2-carboxamide | Phenyl group instead of cyclopentyl | Anti-inflammatory properties |
| 5-bromo-N-cyclopentylthiophene-2-carboxamide | Bromine substitution instead of chlorine | Potential enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
A common approach involves microwave-assisted cross-coupling reactions. For example, a mixture of the brominated precursor, ethynylbenzene derivatives, triethylamine, and palladium/copper catalysts in THF under microwave irradiation (60°C, 10 min) yields the target compound. Post-reaction steps include extraction with EtOAc, washing with acidic/brine solutions, and drying over Na₂SO₄ . Optimization may involve adjusting microwave power, catalyst loading, or solvent polarity to improve yield.
Q. How is the molecular structure of this compound confirmed in synthetic workflows?
Structural validation typically combines NMR (¹H/¹³C) and X-ray crystallography. For sulfonamide derivatives, X-ray studies (e.g., N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide) reveal bond angles and spatial arrangements of substituents, while NMR confirms functional groups and regiochemistry .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
Standard protocols include cytotoxicity screening in cancer cell lines (e.g., U87MG glioma cells). Assays measure IC₅₀ values via MTT or resazurin-based viability tests, with dose-response curves to assess potency .
Advanced Research Questions
Q. How do thermal stability and decomposition profiles impact the handling and storage of this compound?
Differential scanning calorimetry (DSC) data for analogous sulfonamides show decomposition onset temperatures (e.g., 140°C) and energy release (400 J/g). Such data inform storage conditions (e.g., desiccated, low-temperature environments) and safe handling protocols to avoid exothermic decomposition during synthesis .
Q. What strategies address regioselectivity challenges in modifying the thiophene-sulfonamide core?
Regioselective functionalization can be achieved via directed metalation or electrophilic substitution. For example, lithiation at the 5-position of thiophene (due to sulfur’s electron-withdrawing effect) followed by electrophilic quenching enables targeted modifications. Vilsmeier-Haack formylation selectively targets electron-rich positions adjacent to amino groups .
Q. How can contradictory biological activity data between studies be resolved?
Discrepancies may arise from purity variations or assay conditions. Validate compound purity via HPLC (>95%) and standardize assays (e.g., cell passage number, serum concentration). Replicate experiments under controlled conditions, and use orthogonal assays (e.g., Western blot for target engagement) to confirm results .
Q. What methodologies optimize solubility for in vivo studies without compromising stability?
Solubility can be enhanced via co-solvents (e.g., PEG-400, DMSO-water mixtures) or salt formation (e.g., sodium sulfonate). Pre-formulation studies, including shake-flask solubility tests and stability assays under physiological pH, guide optimal formulation .
Q. How do steric and electronic effects of the cyclopentyl-hydroxyethoxy moiety influence reactivity?
The cyclopentyl group introduces steric hindrance, slowing nucleophilic attacks at the sulfonamide nitrogen. The hydroxyethoxy chain enhances hydrophilicity and may participate in hydrogen bonding, affecting binding affinity in biological targets. Computational modeling (DFT) can quantify these effects by analyzing electron density maps and steric maps .
Q. What challenges arise during scale-up of the synthetic route, and how are they mitigated?
Microwave-assisted reactions face scalability issues due to uneven heating in larger batches. Transitioning to conventional heating with optimized stirring and temperature gradients can maintain yield. Stability studies under reflux conditions ensure intermediates remain intact during prolonged reactions .
Methodological Tables
Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Microwave Temperature | 60°C | Maximizes coupling efficiency |
| Catalyst (Pd/Cu) Loading | 5 mol% | Balances cost and reactivity |
| Reaction Time | 10 min | Prevents degradation |
Table 2. Thermal Stability of Analogous Sulfonamides
| Compound | Decomposition Onset (°C) | Energy Released (J/g) |
|---|---|---|
| Sulfonium analog | 140 | 400 |
| Diazonium derivative | 120 | >600 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
